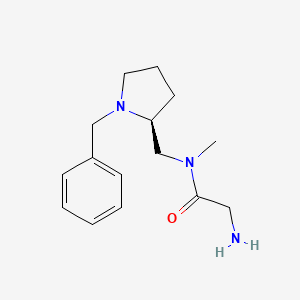

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide

Description

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide is a chiral acetamide derivative featuring a benzyl-substituted pyrrolidine core. Its molecular formula is C₁₆H₂₃N₃O (molecular weight: 273.38 g/mol). The compound’s structure includes:

- An (S)-configured pyrrolidine ring with a benzyl group at the 1-position.

- A methyl-substituted acetamide group attached to the pyrrolidine via a methylene linker.

- A primary amino group on the acetamide backbone.

This compound is part of a broader class of N-substituted pyrrolidine acetamides, which are explored for applications in medicinal chemistry and organic synthesis .

Propriétés

IUPAC Name |

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGUARBQAPOPI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Benzyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Amide Formation: Useful in creating peptide bonds.

- Substitution Reactions: Can be modified to introduce other functional groups.

This compound's unique structure enhances its role in catalysis studies, particularly in asymmetric synthesis where chiral centers are crucial.

Biology

In biological research, this compound has been investigated for its interactions with biological receptors and enzymes. Notably, it has been studied for:

- G-Protein Coupled Receptors (GPCRs): The compound may act as a modulator of GPCRs, which are essential targets in drug discovery due to their involvement in numerous physiological processes.

Case studies have shown its potential efficacy in influencing neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Medicine

The therapeutic applications of this compound are particularly promising in the fields of neurology and psychiatry. Research indicates that it may:

- Act as a Neuroprotective Agent: Preliminary studies suggest that it could protect neuronal cells from damage.

- Potential Use in Psychiatric Disorders: Its ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Study on GPCR Modulation:

- Researchers found that derivatives of this compound showed significant modulation of GPCR activity in vitro, indicating potential therapeutic applications in drug design.

-

Neuroprotective Effects:

- A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited neuroprotective properties by inhibiting apoptotic pathways in neuronal cell lines.

These findings support the ongoing exploration of this compound's utility in pharmaceutical development.

Mécanisme D'action

The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparaison Avec Des Composés Similaires

N-Substituent Modifications

- Cyclopropyl variant: 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide (CAS: 1353957-70-6) Key difference: Cyclopropyl group replaces methyl on the acetamide nitrogen.

- Ethyl variant: 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide (CAS: 1354001-81-2) Key difference: Ethyl group replaces methyl. Impact: Moderate increase in molecular weight (275.39 g/mol) and lipophilicity compared to the methyl analog .

Pyrrolidine Core Modifications

- Methyl-pyrrolidine analog: 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide (CAS: 1354001-14-1) Key difference: Benzyl replaced with methyl on the pyrrolidine ring.

- Chloroacetyl-pyrrolidine analog: N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide (CAS: 1353994-56-5) Key difference: Chloroacetyl group introduces electronegativity.

Backbone Modifications

- Cyano variant: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) Key difference: Cyano group replaces the amino moiety. Impact: Electron-withdrawing effects may reduce stability or alter metabolic pathways .

Tabulated Comparison

Table 1: Comparative analysis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide and analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Impact on Properties |

|---|---|---|---|---|---|

| 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide (Target) | - | C₁₆H₂₃N₃O | 273.38 | Benzyl-pyrrolidine, N-methyl | Balanced lipophilicity, moderate steric bulk |

| 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide | 1353957-70-6 | C₁₇H₂₂N₃O | 284.39 | N-cyclopropyl | ↑ Lipophilicity, ↑ steric hindrance |

| 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide | 1354001-81-2 | C₁₆H₂₅N₃O | 275.39 | N-ethyl | Moderate ↑ lipophilicity |

| 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide | 1354001-14-1 | C₁₀H₂₁N₃O | 199.29 | 1-Methyl-pyrrolidine | ↓ Aromatic interactions, ↑ solubility |

| N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide | 1353994-56-5 | C₉H₁₅ClN₂O₂ | 218.68 | Chloroacetyl-pyrrolidine | ↑ Electrophilicity, potential reactivity |

Activité Biologique

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide, also known as (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and case studies from recent research.

- Molecular Formula : C17H27N3O

- Molecular Weight : 289.42 g/mol

- CAS Number : 1354953-53-9

The compound features a complex structure that includes an amino group, a benzyl moiety, and a pyrrolidine ring, contributing to its unique reactivity and potential biological interactions.

Synthesis Methods

The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide typically involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.

- Introduction of the Benzyl Group : Achieved through benzylation reactions.

- Amination : Incorporation of the amino group.

- Final Coupling : The pyrrolidine derivative is coupled with an acetamide derivative to yield the target compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 6.25 | Enterococcus faecalis |

| Control (Ciprofloxacin) | 2 | Both |

Antiviral Activity

Research has also explored the antiviral properties of related compounds in the context of SARS-CoV-2 inhibition. Certain derivatives demonstrated promising inhibitory effects on viral replication with IC50 values indicating moderate potency .

Case Study 1: Antibacterial Efficacy

In a comparative study, several pyrrolidine derivatives were synthesized and evaluated for their antibacterial efficacy. The results indicated that compounds similar to 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide exhibited lower MIC values against E. coli and Pseudomonas aeruginosa, showcasing their potential as lead compounds for developing new antibiotics .

Case Study 2: Antiviral Research

A study aimed at identifying Mpro inhibitors for SARS-CoV-2 reported a derivative of this compound showing promising results with a Kd value indicating a weak binding affinity but significant selectivity against viral proteins . This suggests potential applications in antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.